Zimlovisertib exerts its effects by specifically inhibiting IRAK4, a key serine/threonine kinase in the innate immune system.
The following diagram illustrates the signaling pathway that Zimlovisertib targets.
Zimlovisertib inhibits the IRAK4-mediated pro-inflammatory signaling cascade.
A Phase 1 study assessed the mass balance and absolute bioavailability of Zimlovisertib in healthy male participants using a 14C-microtracer approach [2].
| Pharmacokinetic Parameter | Result (Mean ± SD or [90% CI]) |
|---|---|
| Total Recovery | 82.4% ± 6.8% of administered dose |
| Feces Excretion | 59.3% ± 9.7% |
| Urine Excretion | 23.1% ± 12.3% |
| Absolute Oral Bioavailability | 17.4% [90% CI: 14.1%, 21.5%] |
| Fraction Absorbed | Estimated at ~44% |
Zimlovisertib has been evaluated in several clinical trials for different inflammatory conditions.
The discovery of Zimlovisertib is a notable application of Fragment-Based Drug Design (FBDD) [5].
Zimlovisertib remains an important research tool in immunology and drug discovery.
IRAK4 is a central regulator of the innate immune response. It acts as a critical signal transducer downstream of the Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family [1] [2]. PF-06650833 exerts its effect by specifically inhibiting the kinase activity of IRAK4.
The diagram below illustrates the signaling pathway that is blocked by this compound.
This compound mechanism of action
The efficacy of this compound has been demonstrated across a wide range of experimental models, from in vitro cellular assays to in vivo clinical trials.
The compound's activity was tested in disease-relevant human cell systems modeling rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) [1].
The translational potential of this compound was confirmed in animal models and human trials.
The following table summarizes the key findings from the clinical and preclinical development of this compound.
| Study Type | Model / Population | Key Outcome |
|---|---|---|
| In Vivo Preclinical | Rat Collagen-Induced Arthritis (CIA) | Reduced paw inflammation and protected against joint damage [1]. |
| In Vivo Preclinical | Mouse Lupus Models (Pristane, MRL/lpr) | Lowered circulating levels of autoantibodies (e.g., anti-dsDNA) [1]. |
| Clinical (Phase 1) | Healthy Volunteers | Reduced ex vivo cytokine response to TLR stimulation; decreased serum hsCRP and interferon gene signature [1] [2]. |
| Clinical (Phase 2b) | RA Patients (inadequate MTX response) | Significantly improved SDAI score and ACR50 response rate vs. placebo at 200 mg and 400 mg QD [4]. |
This compound represents a compelling case for the therapeutic potential of selective IRAK4 kinase inhibition. Its well-elucidated mechanism, high potency, and demonstrated ability to modulate clinically relevant inflammatory pathways in humans provide confidence in IRAK4 as a target for autoimmune and rheumatic diseases.
| Parameter | Value / Finding | Additional Context |
|---|---|---|
| Absolute Oral Bioavailability | 17.4% (90% CI: 14.1%, 21.5%) | For a single 300 mg dose [1]. |
| Fraction Absorbed (Fa) | ~44% | Suggests absorption is not the primary cause of low bioavailability; first-pass metabolism is significant [1]. |
| Route of Excretion | Feces: ~59.3% Urine: ~23.1% Total Recovery: 82.4% | Following a single oral dose, indicating feces as the major route [1]. | | Key Metabolites | PF-06787899, PF-06787900 | Two major metabolites measured alongside the parent drug in pharmacokinetic analyses [1]. | | Safety Profile | No serious or severe adverse events | In the phase 1 mass balance study; AEs were generally mild [1]. |
The definitive data on zimlovisertib's absorption, distribution, metabolism, and excretion (ADME) comes from a phase 1, open-label, two-period study in healthy male participants using an advanced 14C-microtracer approach [1].
The workflow and primary objectives of this critical study are illustrated below:
The physicochemical structure of zimlovisertib directly influences its pharmacokinetic behavior. Research into its structure-activity relationships (SAR) provides explanations for its low bioavailability and metabolic profile [2].
Zimlovisertib has been investigated for several inflammatory conditions, with recent studies exploring its use in combination therapies.
The following table summarizes the core quantitative findings from a Phase 1 mass balance and absolute bioavailability study in healthy male participants [1] [2].
| Parameter | Finding | Details |
|---|---|---|
| Absolute Oral Bioavailability | 17.4% | 90% Confidence Interval: 14.1% - 21.5% (for a 300 mg dose) [1]. |
| Fraction Absorbed (Fa) | 44% | Estimated fraction of the oral dose that was absorbed [1]. |
| Total Recovery of Radioactivity | 82.4% ± 6.8% | Total dose recovered in urine and feces after a single oral dose [1]. |
| Route of Excretion | Feces: 59.3% ± 9.7% Urine: 23.1% ± 12.3% | Primary route of elimination is via feces [1]. | | Safety and Tolerability | No major issues reported | No serious adverse events, severe AEs, or discontinuations due to AEs. No clinically significant lab abnormalities [1]. |
The data above was generated from a specific Phase 1 study design and analytical approach.
14C-microtracer approach combined with Accelerator Mass Spectrometry (AMS). This highly sensitive method allows for the use of very low levels of radioactivity, circumventing the need for extensive preclinical dosimetry studies and enabling the simultaneous assessment of mass balance and absolute bioavailability with high precision [1].Additional information from preclinical and other early studies helps to complete the pharmacological picture of Zimlovisertib.
The diagram below illustrates the signaling pathway targeted by Zimlovisertib, which is central to innate immunity and inflammation.
IRAK4 Inhibition by Zimlovisertib
The Phase 1 data indicates that Zimlovisertib is a selective IRAK4 inhibitor with a pharmacokinetic profile characterized by low-to-moderate oral absorption and low absolute bioavailability. Its elimination occurs predominantly via the fecal route. The drug was well-tolerated in a single-dose setting in healthy volunteers.
| Parameter | Result |
|---|---|
| Total Recovery of Radioactivity | 82.4% ± 6.8% of the administered dose [1] |
| Fecal Excretion | 59.3% ± 9.7% of the dose [1] |
| Urinary Excretion | 23.1% ± 12.3% of the dose [1] |
| Absolute Oral Bioavailability (F) | 17.4% (90% CI: 14.1%, 21.5%) [1] |
| Estimated Fraction Absorbed (Fa) | 44% [1] |
The study employed a specific design and sensitive technology to obtain these results.
The workflow of the study is as follows:
Figure 1: Visual summary of the two-period, fixed-sequence clinical study design.
The (^{14}\text{C})-microtracer approach combined with AMS analysis provided a highly efficient and informative dataset for zimlovisertib. The results clearly define its excretion profile and low oral bioavailability, which are critical factors for its continued clinical development.
Table 1: Profile of the IRAK4 Inhibitor Zimlovisertib (PF-06650833)
| Attribute | Description |
|---|---|
| Drug Type | Small molecule [1] |
| Molecular Formula | C18H20FN3O4 [1] |
| Primary Target | Interleukin-1 receptor-associated kinase 4 (IRAK4) [2] [1] [3] |
| Mechanism of Action | IRAK4 inhibitor [1] |
| Highest R&D Phase | Phase 2 (Discontinued) [1] |
| Investigated Indications | Rheumatoid Arthritis, Hidradenitis Suppurativa, COVID-19, Adult Respiratory Distress Syndrome [1] |
Zimlovisertib is a potent and selective inhibitor of IRAK4, a key kinase in the IL-1 receptor (IL-1R) and Toll-like receptor (TLRs) signaling pathways. Abnormal activation of this pathway is linked to various autoimmune diseases and cancers [3]. The drug was evolved from a fragment screening hit through systematic medicinal chemistry [2].
Table 2: Key Structure-Activity Relationship (SAR) Findings [2]
| SAR Observation | Experimental Data | Root Cause Analysis |
|---|
| Non-linear Potency of Ether Substituents | Isoquinoline Ether R-group & IRAK4 IC50: • i-Pr: 4.6 nM • Et: 23.9 nM • Me: 7.6 nM | Crystal structures showed the ethyl group adopts a high-energy, eclipsed conformation causing steric clash, while i-Pr and Me groups fit favorably. | | Potency Enhancement by Fluorine | Lactam R-group & IRAK4 IC50: • H, H: 0.5 nM • F, H: 0.2 nM • H, F: 0.1 nM | Fluorine's strong inductive effect increases the hydrogen-bond donor capability of the adjacent lactam N-H, strengthening interaction with the kinase hinge region. | | Stereochemical Potency Preference | (2S,3S) Methyl Lactams & IRAK4 IC50: • F-syn, H-anti: 0.3 nM • H-syn, F-anti: 1.9 nM | The syn orientation of the fluorine substituent (relative to the lactam 3-methyl group) is preferred for optimal binding within the enzyme's active site. |
The quantitative data in the tables above were generated using the following standard assays:
IRAK4 Enzyme Inhibition Assay (DELFIA) [2]
Cellular Potency Assay (PBMC) [2]
Root-Cause Analysis via X-ray Crystallography [2]
The following diagram visualizes the core signaling pathway targeted by Zimlovisertib, illustrating its role in regulating immune and inflammatory responses.
Diagram 1: IRAK4 Signaling Pathway. Zimlovisertib inhibits IRAK4 kinase, a central node in IL-1R/TLR-mediated inflammation.
The diagram shows that Zimlovisertib acts as a molecular brake on a powerful inflammatory signaling cascade. By inhibiting IRAK4, it prevents the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines [2] [3].
Zimlovisertib is a potent, selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1]. IRAK4 is a central signaling node in the innate immune response, acting as a key mediator in the IL-1R/Toll-Like Receptor (TLR) pathway [2] [3]. The pathway diagram below illustrates this mechanism and the point of inhibition by Zimlovisertib.
IRAK4 Pathway and Zimlovisertib Inhibition. Diagram illustrates the IL-1R/TLR signaling cascade and the mechanism of action for Zimlovisertib [2] [3].
The table below consolidates the key quantitative findings from preclinical studies of Zimlovisertib.
| Parameter | Details | Source/Context |
|---|---|---|
| IC₅₀ (Cell-Free Assay) | 0.2 nM (against IRAK4) | [1] |
| Kinase Selectivity | ~100% inhibition of IRAK4 at 200 nM. >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, CK1γ1. Inactive (up to 30 µM) in whole-cell VEGF2R (PAE-KDR) assay. | Profiled against 278 kinases; demonstrates high selectivity [1]. |
| In Vivo Model | Male Sprague Dawley rats | [1] |
| In Vivo Efficacy | Significant, dose-dependent inhibition of LPS-induced TNF-α production. | [1] |
| PK/PD Relationship | 19 nM free plasma concentration correlated with ~70% inhibition of TNF-α. | 3 mg/kg oral dose, measured 2.5 hours post-administration [1]. |
| Fraction Unbound (Rat Plasma) | 0.3 | [1] |
The methodologies from key preclinical experiments provide context for the data in the previous section.
In Vitro Kinase Inhibition Assay [1]:
In Vivo Pharmacodynamics Model [1]:
The development of Zimlovisertib is grounded in the strong scientific rationale for targeting IRAK4 in immune-mediated diseases [2] [3].
| Parameter | Value / Description | Context / Assay | Source |
|---|---|---|---|
| IC₅₀ (IRAK4) | 0.2 nM | Cell-free assay | [1] [2] |
| IC₅₀ (IRAK4) | 2.4 nM | Peripheral Blood Mononuclear Cell (PBMC) assay | [2] |
| Aqueous Solubility | 57 μg/mL (~158 μM) | Intrinsic solubility; a key challenge for in vitro work | [3] |
| Kinase Selectivity | ~100% inhibition of IRAK4 at 200 nM. >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, CK1γ1. | Screening against a panel of 278 kinases | [1] [2] |
| In Vitro Efficacy | Inhibits LPS-induced TNF-α in a dose-dependent manner. | Rat whole blood assay | [1] |
| CYP450 Inhibition | <5% inhibition of major CYP450 enzymes (1A2, 2C8, 2C9, 2D6, 3A4) at 3 μM. | Pooled human liver microsomes | [2] |
| hERG Inhibition | 25% inhibition at 100 μM. | Voltage clamp assay | [2] |
The following protocol is synthesized from common laboratory practices and the specific research contexts where Zimlovisertib has been used.
This is a critical step due to the compound's limited aqueous solubility [3].
The diagram below outlines a general workflow for validating Zimlovisertib's activity in your cell culture system.
To confirm the on-target effect of Zimlovisertib, you can employ the following assays:
Zimlovisertib is a potent, selective, and reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) [1] [2] [3]. Its mechanism can be summarized as follows:
The following diagram illustrates this signaling pathway and the point of inhibition.
The following table summarizes key parameters from a representative in vivo study in a rat model of inflammation.
| Parameter | Details |
|---|---|
| Disease Model | Lipopolysaccharide (LPS)-induced TNF-α production in male Sprague-Dawley rats [3]. |
| Dosing Route | Oral gavage (p.o.) [3]. |
| Dose Levels | 0.3, 1, 3, and 30 mg/kg [3]. |
| Dosing Schedule | Single dose administered 2.5 hours before LPS challenge [3]. |
| Key Findings | Dose-dependent reduction in LPS-induced TNF-α levels [3]. |
| Exposure Correlation | Mean plasma exposures (AUC) at 2.5 hours post-dose were 2.1 nM (0.3 mg/kg), 7.7 nM (1 mg/kg), 19 nM (3 mg/kg), and 150 nM (30 mg/kg) [3]. |
Clinical trials have investigated Zimlovisertib in rheumatoid arthritis (RA) patients, both as monotherapy and in combination with other agents. The table below outlines the regimens used in a Phase 2 study.
| Regimen | Dosing | Key Efficacy Findings (vs Tofacitinib alone) | Safety Findings |
|---|---|---|---|
| Monotherapy [4] | Zimlovisertib 400 mg MR once daily [4]. | Data not specifically detailed in results. | Treatment-emergent adverse events (TEAEs) were reported at similar rates across all groups [4]. |
| Combination Therapy [4] | Zimlovisertib 400 mg MR + Tofacitinib 11 mg MR once daily [4]. | • Greater reduction in DAS28-CRP at week 12 (-2.65 vs -2.30; P=.032). • Higher remission rate (DAS28-CRP) at week 24 (40.8% vs 24.0%) [4]. | Most common TEAEs were infections and infestations (12.6% in combination group) [4]. | | Active Control [4] | Tofacitinib 11 mg MR once daily [4]. | Baseline for comparison [4]. | Highest incidence of TEAEs (58.8%) [4]. |
Clinical Study Design Notes:
Understanding the absorption and excretion profile of a drug is critical for protocol design.
For preclinical research, the following solubility data can guide formulation development [3]:
The general workflow for establishing an in vivo dosing regimen, from mechanism to validation, is outlined below.
I hope these detailed application notes and protocols provide a solid foundation for your research and development work on Zimlovisertib.
This document outlines a conceptual framework for designing early-phase clinical trials for novel rheumatoid arthritis (RA) therapies, incorporating contemporary strategies in biomarker application and adaptive design.
The rheumatoid arthritis (RA) treatment landscape is rapidly evolving, with the global market for therapies projected to grow from $30.2 billion in 2025 to $41.1 billion by 2030 [1]. This growth is driven by innovation, including a new generation of therapies aimed at reducing side effects and improving outcomes [1]. The pathogenesis of RA involves a complex interplay of genetic predisposition, environmental factors, and dysregulated immune responses, leading to chronic inflammation and joint damage [2]. Successful drug development hinges on robust early-phase trial designs that can efficiently identify promising candidates, optimize dosing, and select the right patient populations.
For an early-phase trial in RA, a conventional single ascending dose (SAD) and multiple ascending dose (MAD) design housed within an adaptive "umbrella" protocol is often advantageous [3]. This approach allows for the efficient investigation of multiple aspects of the drug's profile under a single protocol. The diagram below illustrates the workflow of such an adaptive trial.
Diagram 1: Workflow of an adaptive early-phase clinical trial. This model allows for iterative learning, where data from initial cohorts (like SAD) inform the design and dosing of subsequent cohorts (like MAD) within pre-defined boundaries, making the development process more efficient and ethical [3].
Key Design Features:
The integration of biomarkers is crucial for modern RA trial design, moving toward a precision medicine approach [2]. Biomarkers can aid in diagnosis, prognosis, and predicting response to treatment.
Table 1: Key Biomarker Categories in Rheumatoid Arthritis Trials
| Biomarker Category | Example Biomarkers | Role in Clinical Trials | Technical Notes |
|---|---|---|---|
| Serological | Rheumatoid Factor (RF), Anti-Citrullinated Protein Antibodies (ACPA) | Patient stratification; prognostic indicator (seropositive vs. seronegative) [2]. | Standard clinical tests. |
| Acute Phase Reactants | C-Reactive Protein (CRP), Erythrocyte Sedimentation Rate (ESR) | Inclusion criterion; monitoring disease activity and treatment response [2]. | Standard clinical tests. |
| Genetic | HLA-DRB1 alleles (Shared Epitope), PTPN22 | Assessing genetic risk of RA; exploring association with disease severity or drug response [2]. | GWAS; specific SNP analysis. |
| Novel Serum Panels | Angiotensinogen (AGT), Serum Amyloid A-4 (SAA4), Vitamin D-Binding Protein (VDBP), Retinol-Binding Protein 4 (RBP4) | Potential for diagnosing seronegative RA; monitoring disease activity [5]. | LC-MS/MS; MRM-based quantification. |
| Imaging | Ultrasound (US), Magnetic Resonance Imaging (MRI) | Detecting subclinical synovitis and erosions; sensitive measure of structural damage [2]. | Requires standardized acquisition/scoring. |
The following diagram illustrates how these biomarkers can be integrated into the drug development pathway.
Diagram 2: The role of biomarkers in different stages of RA drug development. Biomarkers help identify patient subpopulations, verify that the drug is hitting its intended target (mechanism of action), and monitor early signs of efficacy or safety issues [2] [5].
Protocol 1: MRM-Based Quantification of Serum Biomarkers
Protocol 2: Disease Activity Assessment
While specific details on zimlovisertib are not available in the public domain, the framework outlined here provides a robust, modern approach for structuring early-phase clinical trials in RA. The emphasis on adaptive design principles, deep biomarker integration for patient stratification, and the use of sensitive imaging and serological endpoints are critical for efficiently evaluating new therapeutic entities in this complex and heterogeneous disease.
Objective: To outline a methodological framework for the preclinical and clinical assessment of a host kinase inhibitor, such as zimlovisertib (a hypothesized PASKI/MINK1 inhibitor), for the treatment of hyperinflammatory lung injury in severe COVID-19.
Scientific Rationale: Severe COVID-19 is characterized by a dysfunctional immune response that can progress to a life-threatening condition known as a "cytokine storm," leading to acute respiratory distress syndrome (ARDS) [1] [2]. This hyperinflammation is driven by complex intracellular signaling pathways, including the Raf/MEK/ERK cascade, which is exploited by SARS-CoV-2 for replication and survival [2]. Inhibiting key host kinases involved in these signaling pathways offers a strategic approach to suppress viral replication and mitigate immunopathology, potentially improving patient outcomes [3].
The following diagram illustrates a comprehensive, multi-stage workflow for evaluating a candidate drug, from initial in vitro testing to clinical trial assessment.
This stage aims to confirm the drug's direct antiviral effect and its ability to modulate the dysfunctional host immune response.
This stage evaluates the therapeutic efficacy of the drug in a live organism that recapitulates human COVID-19 pathology.
This outlines a Phase II/III trial design to evaluate the drug's efficacy and safety in hospitalized patients.
Consistent and quantitative assessment of disease severity is crucial for evaluating drug efficacy. The following table summarizes key parameters and tools for data collection in clinical trials.
Table 1: Key Data Collection and Severity Assessment Tools in Clinical Trials
| Domain | Parameter / Tool | Description & Application | Citation |
|---|---|---|---|
| Virological | RT-qPCR (Nasopharyngeal swab) | Quantifies viral RNA; used to measure viral load and clearance kinetics. | [3] |
| Radiological | CT Severity Scoring (e.g., 20-point system) | Semiquantitative assessment of lung involvement. Scores 0-4 for each of 5 lobes (max 20). Higher scores correlate with worse prognosis. | [4] |
| Immunological | Plasma Cytokine Levels (e.g., IL-6, IL-8) | Measured via ELISA/Luminex; key biomarkers for hyperinflammation and target engagement. | [1] [2] |
| Clinical | Ordinal Scale (e.g., WHO COVID-19 scale) | An 8-11 point scale ranging from "ambulatory" to "dead"; standard for evaluating patient status in trials. | [3] |
A key mechanism for host-targeted therapeutics involves the disruption of intracellular signaling pathways hijacked by the virus. The diagram below illustrates a simplified view of such a pathway and a potential intervention point.
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by persistent synovial inflammation and joint destruction, affecting approximately 1% of the global population. Despite advances in targeted therapies, significant unmet needs remain for patients with inadequate response to conventional disease-modifying antirheumatic drugs like methotrexate (MTX). Current targeted therapies and biologics demonstrate less than 50% response rates based on ACR50 criteria, with less than 20% achieving clinical disease activity index remission at one year. This therapeutic gap necessitates novel treatment approaches that can deliver improved efficacy without compromising safety [1].
Zimlovisertib (PF-06650833) is a highly selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor that modulates innate immune signaling pathways. Tofacitinib is an established Janus kinase (JAK) inhibitor that primarily targets JAK1 and JAK3, disrupting cytokine signaling involved in RA pathogenesis. The rationale for combination therapy stems from the complementary mechanisms of action targeting both innate (IRAK4) and adaptive (JAK) immune signaling pathways. This approach theoretically provides a broader anti-inflammatory profile that could enhance clinical efficacy without introducing additive safety concerns [2].
Recent phase 2 clinical trial data demonstrate that the combination of zimlovisertib and tofacitinib shows superior efficacy over tofacitinib monotherapy in reducing disease activity in patients with moderate to severe RA and inadequate response to MTX. This combination approach represents a promising advancement in RA therapeutic strategy, potentially offering improved outcomes for patients who have previously failed targeted therapies [3] [4] [2].
The phase 2 study investigating zimlovisertib and tofacitinib combination therapy employed a rigorous methodology designed to generate robust efficacy and safety data. This was a randomized, double-blind, five-arm, parallel-group, active comparator study conducted across 77 centers in 10 countries, enhancing the generalizability of findings through geographic diversity. The trial enrolled 460 patients aged 18-70 years with moderate to severe active RA who had demonstrated inadequate response to MTX [4].
Patients were randomized into five treatment groups in a 4:4:3:3:4 ratio:
The study design incorporated a screening period of ≤28 days, followed by a 24-week active treatment period and a 4-week follow-up period without treatment. All patients were required to discontinue MTX prior to randomization, eliminating potential confounding effects. A notable feature of the trial design was the implementation of programmatic discontinuation of non-responders, defined as failure to achieve at least 20% improvement in American College of Rheumatology response criteria by week 12 [4].
The primary efficacy endpoint was the change from baseline in Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) at week 12. At this timepoint, zimlovisertib in combination with tofacitinib demonstrated a statistically significant superior efficacy compared to tofacitinib monotherapy, with a mean change in DAS28-CRP of -2.65 versus -2.30 (P = 0.032). The combination therapy showed a 15.2% greater improvement in disease activity compared to tofacitinib alone. In contrast, the combination of zimlovisertib with ritlecitinib did not achieve statistical significance versus tofacitinib monotherapy (mean change of -2.35) [3] [4].
Table 1: Primary Efficacy Endpoint at Week 12
| Treatment Group | Mean Change in DAS28-CRP | 90% Confidence Interval | P-value vs Tofacitinib |
|---|---|---|---|
| Zimlovisertib + Tofacitinib | -2.65 | -2.84 to -2.46 | 0.032 |
| Zimlovisertib + Ritlecitinib | -2.35 | -2.54 to -2.15 | Not Significant |
| Tofacitinib monotherapy | -2.30 | -2.49 to -2.11 | Reference |
For secondary endpoints, particularly DAS28-CRP remission rates at week 24, the combination of zimlovisertib and tofacitinib demonstrated a substantially higher proportion of patients achieving remission (40.8%) compared to tofacitinib monotherapy (24.0%), representing a 70% relative improvement in remission rates. This sustained efficacy at the 24-week timepoint reinforces the potential long-term benefits of the combination approach [4].
Table 2: Secondary Endpoint at Week 24
| Treatment Group | DAS28-CRP Remission Rate (%) | Relative Improvement vs Tofacitinib |
|---|---|---|
| Zimlovisertib + Tofacitinib | 40.8 | 70% |
| Tofacitinib monotherapy | 24.0 | Reference |
Patient retention rates were 88.7% at week 12 and 69.8% at week 24, with the primary reason for discontinuation being failure to achieve protocol-specific efficacy requirements. The similar retention rates across treatment groups suggest that the combination therapy was well-accepted without additional tolerability concerns leading to dropout [4].
The safety analysis revealed that all treatments were well tolerated, with no evidence of additive or synergistic safety issues arising from the combination therapy. Treatment-emergent adverse events (TEAEs) were reported in 246 patients (53.5%) overall, with the highest incidence surprisingly observed in the tofacitinib monotherapy group (58.8%) rather than in the combination groups [3] [4].
The majority of TEAEs were mild in severity, with only 9 patients (2.0%) reporting severe TEAEs across all treatment arms. Serious adverse events were reported by 10 patients, and one patient in the tofacitinib monotherapy group died due to severe COVID-19 infection. The most common category of adverse events was infections and infestations, affecting 12.6% of patients in the zimlovisertib plus tofacitinib group—a rate comparable to other treatment groups [3] [4].
The comparable safety profile between combination and monotherapy groups is particularly noteworthy, as it suggests that targeting both IRAK4 and JAK pathways simultaneously does not result in compounded toxicities. This favorable benefit-risk profile supports further investigation of this combination approach in larger phase 3 trials [3] [4].
The theoretical foundation for combining zimlovisertib and tofacitinib lies in the complementary inhibition of key signaling pathways in rheumatoid arthritis pathophysiology. IRAK4 and JAK kinases represent critical nodes in innate and adaptive immune signaling, respectively, and their simultaneous targeting provides a broader anti-inflammatory effect than either approach alone.
IRAK4 inhibition with zimlovisertib primarily impacts innate immune signaling through the Toll-like and IL-1 receptor families. Upon ligand binding to these receptors, IRAK4 is activated through myeloid differentiation primary response protein 88 (MyD88) recruitment, initiating a signaling cascade that ultimately leads to NF-κB activation and production of proinflammatory cytokines. By inhibiting IRAK4, zimlovisertib disrupts this cascade, reducing the production of IL-6, TNF-α, and other inflammatory mediators that contribute to RA pathogenesis [1].
JAK inhibition with tofacitinib primarily affects cytokine signaling from multiple families including IL-2, IL-4, IL-6, IL-15, and interferons. These cytokines signal through JAK-STAT pathways, and their inhibition modulates adaptive immune responses and inflammatory processes central to RA. Tofacitinib preferentially inhibits signaling by cytokine receptors associated with JAK3 and/or JAK1 over receptors that signal via pairs of JAK2 [1].
The synergistic potential of combining these agents stems from targeting sequential points in the inflammatory cascade. While IRAK4 inhibition reduces the initial production of inflammatory cytokines, JAK inhibition prevents cellular responses to those cytokines that do get produced. This multi-level approach may more completely suppress the chronic inflammation that characterizes RA.
Figure 1: Complementary Signaling Pathways of Zimlovisertib and Tofacitinib in Rheumatoid Arthritis
The diagram illustrates how zimlovisertib and tofacitinib target distinct but complementary pathways in the rheumatoid arthritis inflammatory cascade. Zimlovisertib inhibits the innate immune response by blocking IRAK4 activation downstream of Toll-like and IL-1 receptors, thereby reducing NF-κB-mediated production of proinflammatory cytokines. Tofacitinib inhibits the adaptive immune response by blocking JAK activation downstream of multiple cytokine receptors, preventing STAT phosphorylation and subsequent inflammatory gene transcription. This dual-pathway approach provides more comprehensive suppression of the chronic inflammation that characterizes RA compared to either mechanism alone.
The dosing rationale for zimlovisertib and tofacitinib combination therapy is informed by translational pharmacology studies that established the minimal target inhibition levels required for efficacy in rheumatoid arthritis. Research utilizing collagen-induced arthritis (CIA) rodent models has demonstrated a quantitative relationship between kinase target inhibition and therapeutic response, enabling prediction of human efficacious doses [1].
In these preclinical studies, the lowest efficacious inhibition level was identified as the minimal target coverage providing statistically significant efficacy. For JAK inhibitors like tofacitinib, this was determined using IC50 values estimated with IL-15-induced pSTAT5 (which signals via JAK1/JAK3) in blood. The established target inhibition level for tofacitinib was approximately 85%, which corresponds to the 11 mg modified-release formulation used in the clinical trial [1].
For zimlovisertib, the IRAK4 inhibition profile was characterized using peripheral blood mononuclear cell assays stimulated with TLR7/8 agonists, with target coverage similarly optimized to achieve maximal efficacy while maintaining an acceptable safety margin. The 400 mg dose of zimlovisertib was selected to maintain sufficient IRAK4 inhibition throughout the dosing interval while avoiding excessive target coverage that could lead to unwanted immunosuppression [1].
The modified-release formulations of both zimlovisertib (400 mg MR) and tofacitinib (11 mg MR) were specifically designed to maintain consistent target coverage over the 24-hour dosing interval. This optimized pharmacokinetic profile helps sustain the required inhibition levels for both targets, preventing troughs in coverage that could diminish efficacy [4].
The combination pharmacokinetics of zimlovisertib and tofacitinib were investigated in phase 1 studies, which confirmed the absence of clinically significant drug-drug interactions that would necessitate dose adjustment. This pharmacological compatibility is essential for the development of a fixed-dose combination regimen, potentially enhancing patient compliance in future clinical practice [3].
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Zimlovisertib | Tofacitinib |
|---|---|---|
| Mechanism of Action | IRAK4 Inhibitor | JAK Inhibitor |
| Cellular Assay System | TLR7/8-stimulated PBMC | IL-15-induced pSTAT5 |
| Target Inhibition Level | >80% | ~85% |
| Clinical Dose | 400 mg MR | 11 mg MR |
| Dosing Frequency | Once Daily | Once Daily |
Purpose: This protocol describes the methodology for evaluating zimlovisertib potency against IRAK4 in cellular systems, providing critical data for target coverage estimations and dose selection.
Materials and Reagents:
Procedure:
Data Analysis: The half-maximal inhibitory concentration (IC50) should be determined from at least three independent experiments. Typical zimlovisertib IC50 values in this assay system range from 10-50 nM. This data is critical for projecting human target coverage at various dose levels [1].
Purpose: This protocol standardizes the assessment of the primary clinical efficacy endpoint (DAS28-CRP) for rheumatoid arthritis clinical trials, ensuring consistent evaluation across study sites.
Materials and Equipment:
Procedure:
Quality Control: All assessors should undergo standardized training with certification in joint count assessment. Regular inter-rater reliability testing should be conducted throughout the study to maintain consistency across sites. DAS28-CRP assessments should be performed at baseline, week 12, and week 24 to capture both primary and secondary endpoint data [3] [4].
Purpose: To evaluate the functional effects of JAK inhibition by tofacitinib in combination with IRAK4 inhibition, providing mechanistic insights into the combination's enhanced efficacy.
Materials and Reagents:
Procedure:
Data Interpretation: The combination index should be calculated using the Chou-Talalay method to determine whether the combination exhibits additive, synergistic, or antagonistic effects. This mechanistic data supports the observed clinical efficacy of the combination therapy [1].
Figure 2: Clinical Trial Design and Assessment Workflow
The workflow outlines the key components of the phase 2 clinical trial evaluating zimlovisertib and tofacitinib combination therapy. The study employed a comprehensive design with five parallel treatment arms, a 24-week active treatment period, and systematic assessment of efficacy and safety endpoints. The inclusion of programmatic discontinuation for non-responders at week 12 represents an ethical approach to minimize patient exposure to ineffective treatments while maintaining trial integrity.
The phase 2 clinical trial data demonstrate that the combination of zimlovisertib and tofacitinib offers statistically superior efficacy compared to tofacitinib monotherapy, with a favorable safety profile and no evidence of additive toxicities. The -2.65 mean change in DAS28-CRP at week 12 with combination therapy versus -2.30 with tofacitinib monotherapy (P=0.032), coupled with the substantially higher remission rates at week 24 (40.8% vs 24.0%), provides compelling evidence for continued development of this therapeutic approach [3] [4].
The translational pharmacology work establishing target inhibition requirements for efficacy represents a significant advancement in rational drug development for rheumatoid arthritis. The approach of determining minimal efficacious inhibition levels using collagen-induced arthritis models and human pharmacokinetic projections provides a validated framework for dose selection that maximizes therapeutic benefit while minimizing potential safety concerns [1].
Future research should focus on larger phase 3 trials with longer duration to establish the long-term safety and sustained efficacy of this combination approach. Additional studies exploring biomarker predictors of response could help identify patient subgroups most likely to benefit from this therapeutic strategy. The complementary mechanism of action targeting both innate and adaptive immunity represents a promising approach for addressing the significant unmet needs that remain in rheumatoid arthritis treatment [2] [1].
1. Basic Drug Profile
2. Human Pharmacokinetics & Oral Administration A Phase 1 study in healthy male participants provided key data on the oral profile of a 300 mg dose [7] [8].
Table: Key Human Pharmacokinetic Parameters (300 mg Oral Dose) [7] [8]
| Parameter | Value | Significance |
|---|---|---|
| Absolute Oral Bioavailability | 17.4% | Low systemic availability after oral dosing |
| Fraction Absorbed (Fa) | ~44% | Indicates nearly 56% of the oral dose is not absorbed |
| Primary Excretion Route | Feces (59.3%) | Majority of recovered radioactivity eliminated via feces |
| Renal Excretion | Urine (23.1%) | Minor renal pathway for parent drug and metabolites |
| Total Recovery | 82.4% | Good mass balance accountability |
3. In Vivo Efficacy Protocol (Preclinical) An established animal model protocol demonstrates the anti-inflammatory effect of zimlovisertib [9] [1].
Zimlovisertib acts at a key node in the innate immune response. The diagram below illustrates the signaling pathway it inhibits.
Diagram: IRAK4 Inhibition by Zimlovisertib in the IL-1R/TLR Pathway. Zimlovisertib blocks IRAK4 kinase activity, disrupting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines [2] [3] [1].
This section details the standardized methods used to evaluate the inhibitory activity of Zimlovisertib and its analogs during the drug discovery process [1].
This protocol measures the direct inhibition of the IRAK4 kinase enzyme.
This protocol assesses the functional cellular potency of the compound by measuring its ability to inhibit cytokine production in human immune cells.
The table below summarizes the key potency data for Zimlovisertib and its precursor compounds, as generated by the protocols above [1].
Table 1: Progression of Potency from Fragment Hit to Clinical Candidate (Zimlovisertib)
| Compound | Description | IRAK4 IC₅₀ (nM) | PBMC (Cellular) IC₅₀ (nM) |
|---|---|---|---|
| 2 | Fragment screening hit | 55,000 | Not Tested |
| 3 | Isoquinoline lactam lead | 4.6 | 133 |
| 5 | Fluorinated lactam analog | 0.5 | 9.0 |
| 1 (Zimlovisertib) | Final clinical candidate | 0.2 | 2.4 |
Note: IC₅₀ values are the geometric mean of at least two independent experiments. The DELFIA enzyme assay used 600 µM ATP. The cellular assay measured inhibition of R848-stimulated TNFα production [1].
For clinical biomarker analysis, the searched documents indicate the types of biomarkers measured but not the exact protocols. Based on the context, the following approaches are used in IRAK4 inhibitor development:
The detailed, step-by-step protocols for the clinical biomarker analyses mentioned above are often proprietary. To obtain them, I suggest you:
The fundamental issue encountered during zimlovisertib development is its low absolute oral bioavailability, which was determined to be 17.4% in a human mass balance study. The root cause was identified as low absorption, with an estimated fraction absorbed of only 44% [1].
Table: Key Pharmacokinetic Parameters of Zimlovisertib from Phase 1 Studies [1]
| Parameter | Value | Method / Note |
|---|---|---|
| Absolute Oral Bioavailability | 17.4% (90% CI: 14.1%, 21.5%) | Following a single 300 mg oral dose |
| Fraction Absorbed (Fa) | ~44% | Estimated |
| Total Recovered Radioactivity | 82.4% ± 6.8% | After a single oral dose |
| --- Recovery in Feces | 59.3% ± 9.7% | Indicates high unabsorbed drug or biliary excretion |
| --- Recovery in Urine | 23.1% ± 12.3% |
This relationship between the key parameters affecting zimlovisertib's bioavailability can be visualized as follows:
Here are specific questions and answers to guide your experiments aimed at improving zimlovisertib's absorption.
Q1: What is the primary scientific justification for investigating absorption enhancement? The clinical data is clear. Although zimlovisertib is a potent IRAK4 inhibitor (IC50 of 0.2 nM) [2], its therapeutic potential is limited by poor systemic exposure after oral administration. The high percentage of the dose recovered in feces (59.3%) directly confirms that a large portion of the drug is not reaching the systemic circulation [1]. Enhancing absorption is therefore critical to improving its efficacy profile.
Q2: What formulation strategies could potentially improve zimlovisertib's absorption? While specific formulation work on zimlovisertib is not detailed in the available literature, general strategies for Biopharmaceutics Classification System (BCS) Class II/IV compounds can be applied. The following diagram outlines a potential experimental workflow based on these principles.
Q3: Are there successful examples of other IRAK4 inhibitors with better bioavailability? Yes, the case of zabedosertib is highly instructive. It is another IRAK4 inhibitor that achieved a significantly higher absolute oral bioavailability of 74% in clinical studies [5]. This demonstrates that high oral bioavailability for an IRAK4 inhibitor is attainable and provides a benchmark for formulation scientists.
Q4: What key assays and models should be used to test new formulations? A tiered experimental approach is recommended:
A phase 1 study using a 14C-microtracer approach provides key quantitative data on the excretion and bioavailability of Zimlovisertib, which forms the basis for understanding its metabolic profile [1] [2].
| Parameter | Result (Mean ± SD) |
|---|---|
| Total Radioactivity Recovered | 82.4% ± 6.8% of the administered dose |
| Recovery in Feces | 59.3% ± 9.7% |
| Recovery in Urine | 23.1% ± 12.3% |
| Absolute Oral Bioavailability | 17.4% (90% CI: 14.1%, 21.5%) |
| Estimated Fraction Absorbed (Fa) | 44% |
The data indicates that Zimlovisertib has low absolute oral bioavailability and low absorption, with excretion primarily via the fecal route [1]. The study confirmed that less than 1% of the dose was recovered as unchanged drug in urine, suggesting that the compound is extensively metabolized [1].
While the full human metabolite profile is not published, analysis of Zimlovisertib's structure provides clues to potential metabolic sites [3].
The following diagram outlines a general experimental strategy for identifying metabolites, based on the methodologies used in foundational studies [1] [4].
This workflow utilizes a 14C-microtracer approach combined with AMS and hrMS, which offers several advantages [1] [4]:
What is the main route of excretion for Zimlovisertib? The primary route of excretion is via the feces, accounting for approximately 59% of the administered dose, suggesting biliary excretion of metabolites or unabsorbed drug is significant [1].
What is the oral bioavailability of Zimlovisertib? The absolute oral bioavailability of a 300 mg dose was determined to be low, at 17.4% [1].
What technology is recommended for human metabolite profiling of Zimlovisertib? A 14C-microtracer approach with analysis by Accelerator Mass Spectrometry (AMS) and High-Resolution Mass Spectrometry (hrMS) is a highly sensitive and effective strategy [1] [4].
The table below summarizes key characteristics of Zimlovisertib that are relevant for analytical scientists.
| Aspect | Description |
|---|---|
| Primary Target | Interleukin-1 receptor-associated kinase 4 (IRAK4) [1] [2]. |
| Mode of Action | Selective, reversible inhibitor of IRAK4 kinase activity [1] [3]. |
| Key Structural Features | • Dihydrofuro[2,3-b]pyridine scaffold (or similar) [4] [5]. • Key interactions with IRAK4 hinge region (Val263, Met265) [4]. • Fluorine substitution on the lactam ring enhances potency [4]. | | Primary Metabolic Pathway | Extensive metabolism; less than 1% of dose recovered as unchanged drug in urine [1]. Two major metabolites identified: PF-06787899 and PF-06787900 [1]. | | Oral Bioavailability | Low absolute oral bioavailability (17.4% for a 300 mg dose) and low fraction absorbed (44%) [1]. |
The following diagram outlines the key stages in developing and optimizing an analytical method for a drug like Zimlovisertib, highlighting where knowledge of its core profile is essential.
Since specific chromatographic conditions were not in the search results, here are practical steps to find the detailed analytical methods you need:
The table below summarizes the key available information on Zimlovisertib.
| Item | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Molecular Formula | C₁₈H₂₀FN₃O₄ [1] |
| CAS Registry Number | 1817626-54-2 [1] |
| Primary Mechanism of Action | Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor [2] [3] [1] |
| Key SAR Insight | Fluorine substitution on the lactam ring provided a marked increase in potency, hypothesized to be due to effects on the lactam's hydrogen-bonding capability [3]. |
| Reconstitution Note | In a research context, Zimlovisertib was complexed with a cationic lipid-based transfection reagent (LyoVec) in a 2:1 (LyoVec:RNA) ratio for cell transfection [4]. |
Much of the available research focuses on Zimlovisertib's biological effects rather than its physico-chemical stability. The diagram below illustrates its role in the TLR/IL-1R signaling pathway, which is the primary target of its action [5].
Here are answers to some anticipated technical questions based on the available literature.
What is the evidence for Zimlovisertib's target engagement in cells? In vitro, Zimlovisertib demonstrated potent inhibition in a human peripheral blood mononuclear cell (PBMC) assay, with an IC₅₀ of 2.4 nM for the inhibition of R848-stimulated TNFα production [3]. This indicates strong cellular activity.
Has Zimlovisertib been used in preclinical research beyond RA and HS? Yes, it has been used as a tool compound in basic research. For instance, one study used Zimlovisertib to demonstrate that inhibiting IRAK4 blocks the HIV-1 RNA-mediated pro-inflammatory response in microglia, confirming the role of this pathway in neuroinflammation [4].
What was the clinical efficacy of Zimlovisertib in hidradenitis suppurativa (HS) trials? In a Phase 2a trial, Zimlovisertib (400 mg once daily) showed a clinical response rate (HiSCR) of 34.0% at 16 weeks, which was not significantly different from the placebo response rate of 33.3% [6]. This suggests it was not effective for this specific condition, though the reasons were not detailed.
Given the lack of direct stability data, here are general recommendations for working with small molecule inhibitors like Zimlovisertib.
The table below summarizes the key available information about the drug.
| Attribute | Details |
|---|---|
| Drug Name | Zimlovisertib (PF-06650833) [1] |
| Drug Class | Selective, reversible Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor [1] [2] |
| Primary Mechanism | Blocks the IL-1R/TLR (MyD88-dependent) signaling pathway, reducing production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) [2] |
| Key Pharmacokinetic Data | • Absolute Oral Bioavailability: 17.4% (for a 300 mg dose) [1] • Fraction Absorbed: Estimated 44% [1] • Mass Balance Recovery: 82.4% (59.3% in feces, 23.1% in urine) [1] | | Therapeutic Areas Under Investigation | Hidradenitis Suppurativa (HS), Rheumatoid Arthritis, other inflammatory conditions [1] [2] | | Noted Safety Profile | In a Phase 1 study, no serious adverse events, severe AEs, or discontinuations due to AEs were reported [1] |
Zimlovisertib works by targeting the IRAK4 enzyme, a key player in the innate immune system's inflammatory response [2]. The following diagram illustrates the signaling pathway and where Zimlovisertib acts.
| Property | Description |
|---|---|
| Drug Name | Zimlovisertib (this compound) [1] |
| Primary Target | Interleukin-1 receptor-associated kinase 4 (IRAK4) [2] [1] |
| Mechanism of Action | Selective, reversible inhibitor of IRAK4 [2] [3] |
| Key Indications (Under Investigation) | Rheumatoid Arthritis (RA), Hidradenitis Suppurativa (HS), and as a potential anti-inflammatory agent [2] [4] [5] |
| Absolute Oral Bioavailability | 17.4% (300 mg dose) [2] [3] |
| Fraction Absorbed (Fa) | Approximately 44% [2] [3] |
| Major Routes of Excretion | Feces (59.3%) and Urine (23.1%) [2] [3] |
The following table summarizes key quantitative findings from a Phase 1 mass balance and bioavailability study that used a 14C-microtracer approach in healthy male participants [2] [3].
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| Total Recovery of Radioactivity | 82.4% ± 6.8% | After a single 300 mg oral dose of 14C-zimlovisertib [2] [3] |
| Recovery in Feces | 59.3% ± 9.7% | Primary route of elimination [2] [3] |
| Recovery in Urine | 23.1% ± 12.3% | Secondary route of elimination [2] [3] |
| Absolute Oral Bioavailability (F) | 17.4% (90% CI: 14.1%, 21.5%) | For a 300 mg dose, calculated using dose-normalized AUC(0-inf) [2] [3] |
Below is the detailed methodology from the published Phase 1 study, which can serve as a reference protocol [2] [3].
While the search results do not provide a direct head-to-head comparison of selectivity assays, they offer insights into Zimlovisertib's place in the field.
The following diagram illustrates the signaling pathway that Zimlovisertib inhibits.
Based on the available data, here are key technical points to consider in your research.
FAQ 1: What are the most likely causes of assay interference with Zimlovisertib?
The most common sources of interference stem from the compound's inherent physicochemical properties and its behavior in biological systems.
FAQ 2: How can I improve the solubility and dispersion of Zimlovisertib in my assays?
If you are encountering precipitation, consider the following formulation approaches, summarized from the literature:
| Method | Formulation Details | Key Considerations |
|---|---|---|
| Nanocarrier Encapsulation [1] | Use PEG-PCL-based polymers. Can increase aqueous dispersibility by 40-fold (to 2.3 mg/mL). | Ideal for in vivo studies (IV administration). Requires specialized equipment and expertise. |
| Standard Solvent Mixture [2] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O. Validated for in vivo dosing. | A reliable, pre-validated formulation for creating stable working solutions. |
| Homogeneous Suspension [2] | Suspend in a carboxymethyl cellulose (CMC-Na) solution. | A common method for oral gavage in animal studies. May not be suitable for all in vitro assays. |
FAQ 3: What controls should I include to validate my assay results?
To ensure your data reflects on-target IRAK4 inhibition, incorporate these controls:
The following diagram outlines a logical workflow to diagnose and address common interference issues when setting up your experiments.
Here are detailed methodologies for key experiments from the search results that inform the use of Zimlovisertib.
1. Protocol: Encapsulation of Zimlovisertib in PEG-PCL Nanocarriers [1] This protocol is used to significantly enhance the drug's dispersibility for in vivo systemic administration.
2. Protocol: Assessing IRAK4 Inhibition in a Cell-Based Model (PBMC Assay) [3] This is a standard cellular assay used to determine the functional potency of Zimlovisertib.
Understanding the molecular target of Zimlovisertib is crucial for interpreting assay results. The diagram below illustrates the key signaling pathway it inhibits.
For quick reference, here are the core pharmacokinetic and physicochemical parameters of Zimlovisertib established in human studies.
| Parameter | Value / Finding | Note / Context |
|---|---|---|
| IRAK4 Enzyme IC₅₀ | 0.2 nM [1] | Cell-free assay [1] |
| Absolute Oral Bioavailability (F) | 17.4% (300 mg dose) [2] | 90% CI: 14.1%, 21.5% [2] |
| Fraction Absorbed (Fᵃ) | 44% [2] | Estimated from study data [2] |
| Total Recovery of Radioactivity | 82.4% ± 6.8% [2] | Following a single oral dose [2] |
| Primary Excretion Route | Feces (59.3% ± 9.7%) [2] | Urine recovery: 23.1% ± 12.3% [2] |
| Renal Clearance | 14 to 23 mL/min [2] | Indicates minimal renal excretion of unchanged drug [2] |
| BCS Classification | Not explicitly stated for Zimlovisertib, but its properties suggest BCS Class II [3] | Based on high permeability and low solubility profile of related IRAK4 inhibitor, Zabedosertib [3] |
Q: Our in vivo studies show low and variable oral exposure for Zimlovisertib. What are the root causes and mitigation strategies?
A: Low oral bioavailability (17.4%) is an inherent property of Zimlovisertib, primarily due to incomplete absorption (44% fraction absorbed) [2]. This is common for BCS Class II compounds characterized by low solubility.
Q: We see a significant drop in potency between the enzyme (IC₅₀ = 0.2 nM) and cellular assays (e.g., 2.4 nM in PBMC). Is this expected?
A: Yes, this is a typical challenge. The drop is often attributed to factors like cellular permeability, efflux transporters, and high intracellular protein binding that reduces the free fraction of drug available to engage the target.
Q: Why does fluorine substitution at the lactam 3-position lead to a paradoxical increase in potency that isn't observed with other substituents like methyl?
A: This is a non-obvious SAR finding for the Zimlovisertib series. The potency enhancement from the syn-fluorine substituent is not due to sterics or classic electronic effects, but rather to a subtle influence on the electronic properties of the adjacent carbonyl.
This is a critical study to understand the complete disposition of the drug in the body.
Key Methodological Notes:
An IVIVC can be a powerful tool to use in vitro dissolution as a surrogate for in vivo bioequivalence.
Key Methodological Notes:
The table below summarizes key findings from clinical trials for Zimlovisertib and other kinase inhibitors.
Efficacy and Safety in Hidradenitis Suppurativa (HS) [1]
| Intervention (Mechanism) | HiSCR at Week 16 (% of patients) | Difference vs. Placebo (90% CI) | Incidence of TEAEs | | :--- | :--- | :--- | :--- | | Placebo | 33.3% (16/48) | - | 47.9% (23/48) | | Zimlovisertib (IRAK4i) | 34.0% (16/47) | +0.7 (-15.2 to +16.7) | 55.3% (26/47) | | Ropsacitinib (TYK2i) | 37.0% (17/46) | +3.5 (-12.6 to +19.6) | 61.7% (29/47) | | Brepocitinib (JAK1/TYK2i) | 51.9% (27/52) | +18.7 (+2.7 to +34.6) | 57.7% (30/52) | | Efficacy and Safety in Rheumatoid Arthritis (RA) [2] | | Intervention | Mean CFB in DAS28-CRP at Week 12 | Comparison vs Tofacitinib | Incidence of TEAEs | | Tofacitinib 11 mg (JAKi) | -2.30 | - | 58.8% (60/102) | | Zimlovisertib 400 mg | Data not fully specified in results | Data not fully specified in results | Aggregate data provided | | Zimlovisertib + Tofacitinib | -2.65 | P = 0.032 | Aggregate data provided | | Zimlovisertib + Ritlecitinib | -2.35 | Not significant | Aggregate data provided |
Abbreviations: CFB: Change from baseline; DAS28-CRP: Disease Activity Score 28-joints using C-reactive protein; HiSCR: Hidradenitis Suppurativa Clinical Response; TEAEs: Treatment-Emergent Adverse Events.
This table compares the key non-clinical characteristics of Zimlovisertib and other inhibitors.
| Inhibitor Name | Primary Target(s) | Reported Potency (IC50) | Key Characteristics & Notes |
|---|---|---|---|
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 nM [3] | Highly selective; reversible inhibitor; low absolute oral bioavailability (17.4%) [4]. |
| Pacritinib | JAK2, FLT3, IRAK1, IRAK4 | IRAK1: 6 nM; IRAK4: 177 nM [5] | Also inhibits JAK2; approved for myelofibrosis; shown to inhibit HIV-RNA mediated inflammation [5]. |
| ND2158 | IRAK4 | Information not in search results | Preclinical compound; shown to disrupt inflammatory pathways and delay CLL development in mouse models [6]. |
| Brepocitinib | JAK1, TYK2 | Information not in search results | Outperformed placebo and selective TYK2/IRAK4 inhibitors in HS trial [1]. |
To help you interpret the data, here are the methodologies from the cited clinical trials.
1. Hidradenitis Suppurativa (HS) Trial [1]
2. Rheumatoid Arthritis (RA) Trial [2]
The following diagram illustrates the signaling pathway targeted by these inhibitors and the context of the HS clinical trial.
In the HS trial, the superior efficacy of the JAK1/TYK2 inhibitor Brepocitinib over the selective IRAK4 inhibitor Zimlovisertib suggests that targeting signaling pathways broader than or downstream of IRAK4 may be more effective for this specific disease [1].
The clinical data reveals a nuanced picture:
The table below summarizes the key efficacy and safety outcomes from a phase 2 clinical trial that directly compared zimlovisertib, tofacitinib, and their combination [1] [2] [3].
| Treatment Group | Mean Change in DAS28-CRP at Week 12 (CFB) | Statistical Significance vs. Tofacitinib | DAS28-CRP Remission Rate at Week 24 | Incidence of Any TEAEs |
|---|---|---|---|---|
| Zimlovisertib + Tofacitinib | -2.65 (90% CI: -2.84 to -2.46) | P = 0.032 | 40.8% | Similar rates across groups; most were mild |
| Tofacitinib (Monotherapy) | -2.30 (90% CI: -2.49 to -2.11) | (Reference) | 24.0% | 58.8% (Highest incidence) |
| Zimlovisertib + Ritlecitinib | -2.35 (90% CI: -2.54 to -2.15) | Not Significant | Not Reported | Similar rates across groups |
| Ritlecitinib (Monotherapy) | Not Reported in Tables | Not Significant | Not Reported | Similar rates across groups |
| Zimlovisertib (Monotherapy) | Not Reported in Tables | Not Reported | Not Reported | Similar rates across groups |
> Abbreviations: CFB: Change from baseline; DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein; TEAEs: Treatment-emergent adverse events. > Note: The combination of zimlovisertib and ritlecitinib did not show a statistically significant improvement over tofacitinib monotherapy for the primary endpoint [1].
The data presented above comes from a randomized, double-blind, phase 2 study published in Arthritis & Rheumatology in 2025 [1] [2] [4].
The therapeutic rationale for combining zimlovisertib with tofacitinib lies in their distinct yet complementary mechanisms of action, which target different nodes in the immune signaling network responsible for RA inflammation.
The diagram below illustrates the targeted signaling pathways of these drugs in rheumatoid arthritis immune cells:
This synergistic targeting of multiple inflammatory pathways (NF-κB and JAK-STAT) likely underpins the enhanced clinical efficacy observed with the combination therapy, potentially offering a broader anti-inflammatory profile [4].
For researchers and drug development professionals, the key implications are:
It is important to consider the following limitations of the current data:
Further research in larger, placebo-controlled Phase 3 trials is needed to confirm these promising results and to establish the long-term safety and efficacy of this combination therapy.
| Treatment Group | Total Patients | Any TEAE | Severe TEAEs | Serious AEs | Most Common TEAE (Category) |
|---|---|---|---|---|---|
| All Groups (Total) | 460 | 53.5% | 2.0% | 2.2% | Infections and infestations |
| Zimlovisertib + Tofacitinib | 103 | 53.5% [1] | Data not specified per group; aggregate reported. | Data not specified per group; aggregate reported. | 12.6% (Infections and infestations) [2] |
| Zimlovisertib + Ritlecitinib | 101 | Data not specified per group; aggregate reported. | Data not specified per group; aggregate reported. | Data not specified per group; aggregate reported. | Information missing |
| Zimlovisertib Monotherapy | 77 | Information missing | Data not specified per group; aggregate reported. | Data not specified per group; aggregate reported. | Information missing |
| Tofacitinib Monotherapy | 102 | 58.8% [2] [1] | Data not specified per group; aggregate reported. | Data not specified per group; aggregate reported. | Information missing |
> Note: TEAE = Treatment-Emergent Adverse Event; AE = Adverse Event. The study concluded that all treatments were well tolerated, with no evidence of new or synergistic safety issues arising from the combinations [1].
The safety data in the table above is primarily derived from a randomized, double-blind, Phase II study [1]. Here are the key methodological details:
Zimlovisertib is an oral Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor [3] [4]. IRAK4 is a crucial kinase in the innate immune system, acting as a central mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways [3].
The diagram below illustrates the signaling pathway that Zimlovisertib targets.
This diagram shows that by inhibiting IRAK4, Zimlovisertib can block the downstream production of pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-17), which are drivers of inflammation in diseases like hidradenitis suppurativa (HS) and rheumatoid arthritis (RA) [3].
The Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) is a composite measure used to quantify RA disease activity. Its validity is often established by comparing it to the longer-established DAS28 using erythrocyte sedimentation rate (DAS28-ESR) and by correlating it with objective measures of disease progression, such as radiographic damage and physical function [1].
The table below summarizes key findings from validation studies:
| Aspect of Validation | Key Findings | Supporting Evidence |
|---|---|---|
| Agreement with DAS28-ESR | "Suboptimal" to "moderate" agreement in categorizing patients; DAS28-CRP often yields lower scores and may underestimate disease activity if DAS28-ESR cut-offs are used [2]. | κ = 0.42-0.465 (moderate agreement) [3] [4]. |
| Correlation with Radiographic Progression | A validated trend shows decreased radiographic progression across DAS28-CRP response states (good, moderate, none) in patients treated with effective therapy [1]. | Radiographic scores (erosion, joint space narrowing) showed a significant trend (p-value not reported in extract) [1]. |
| Correlation with Physical Function | Improvements in DAS28-CRP correlate with improvements in physical function, as measured by the Health Assessment Questionnaire Disability Index (HAQ-DI) [1]. | Similar trends in HAQ-DI were observed across response states for both DAS28-CRP and DAS28-ESR [1]. |
| Correlation with Synovial Inflammation | A statistically significant but weak positive correlation exists between DAS28-CRP and direct histological evidence of inflammation in the synovium [5] [6]. | Spearman's rho = 0.23, CI 0.09–0.37, p = 0.0011 [5] [6]. |
The validation of DAS28-CRP in clinical trials typically involves several key methodologies, as detailed in the 2008 analysis of abatacept trials [1]:
Data Collection: In randomized, double-blind, placebo-controlled trials, efficacy assessments are performed prior to drug infusion. The following data are collected:
DAS28 Calculation:
0.56 * √(TJC28) + 0.28 * √(SJC28) + 0.014 * GH + 0.36 * ln(CRP+1) + 0.960.56 * √(TJC28) + 0.28 * √(SJC28) + 0.014 * GH + 0.70 * ln(ESR)Validation Analyses:
The following diagram illustrates the workflow and components involved in DAS28-CRP validation, showing how clinical measures and lab tests feed into the score and how it is validated against long-term outcomes.
When using DAS28-CRP to present results for an investigational drug like zimlovisertib, it is critical to account for its known limitations:
| Trial Arm | Change in DAS28-CRP at Week 12 (Primary Endpoint) | DAS28-CRP Remission at Week 24 | Incidence of Treatment-Emergent Adverse Events (TEAEs) |
|---|---|---|---|
| Zimlovisertib + Tofacitinib | -2.65 (90% CI: -2.84 to -2.46); P=0.032 vs tofacitinib [1] [2] | 40.8% [2] | 53.5% (aggregate across all groups); specific group data not fully detailed [1] [3] |
| Zimlovisertib + Ritlecitinib | -2.35 (90% CI: -2.54 to -2.15); not statistically significant vs tofacitinib [1] | Information missing | Information missing |
| Tofacitinib Monotherapy | -2.30 (90% CI: -2.49 to -2.11) [1] [2] | 24.0% [2] | 58.8% (highest incidence) [1] [3] |
| Ritlecitinib Monotherapy | Information missing | Information missing | Information missing |
| Zimlovisertib Monotherapy | Information missing | Information missing | Information missing |
The trial demonstrated a favorable safety profile for the combinations. Most TEAEs were mild, with no evidence of additive or synergistic safety issues when Zimlovisertib was combined with other drugs [1] [3]. Serious adverse events and severe TEAEs were reported in 2.2% and 2.0% of patients, respectively [1].
The validation of these endpoints was conducted under a rigorous clinical trial framework. Here are the key methodological details:
Zimlovisertib is a first-in-class, highly selective, reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) [4] [5]. IRAK4 is a critical signaling node in the innate immune system, acting downstream of Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family. The following diagram illustrates this pathway and the targeted combination therapy approach.
The diagram above shows how Zimlovisertib and Tofacitinib target two distinct but relevant immune pathways. The Phase 2 trial validated that concurrently inhibiting the IRAK4 and JAK-STAT pathways provides enhanced efficacy in reducing RA disease activity [1].
The table below summarizes key information for several IRAK4 inhibitors that have advanced to clinical trials, including Zimlovisertib. This provides context for its standing among peer compounds.
| Inhibitor Name (INN) | Key Characteristics & Mechanisms | Reported Selectivity / Potency | Clinical Trial Status & Indications |
|---|---|---|---|
| Zimlovisertib (PF-06650833) | Reversible, ATP-competitive inhibitor [1] | "Highly selective" [1] | Phase II; Rheumatoid Arthritis, Hidradenitis Suppurativa [2] [1] |
| Zabedosertib (BAY 1834845) | Potent, selective inhibitor; BCS class II compound [3] | Preclinical data shows "strongly inhibits" TNFα in rat cells [3] | Phase II; Atopic Dermatitis (trial failed), Hidradenitis Suppurativa [2] [4] |
| Emavusertib (CA-4948) | Selective oral inhibitor [2] | Information not specified in sources | Clinical trials; Hematologic malignancies (e.g., AML, NHL) [5] [2] |
| Edecesertib (GS-5718) | IRAK4 inhibitor [5] | Information not specified in sources | Clinical trials; Cutaneous Lupus, Rheumatoid Arthritis [5] [2] |
| KT-474 | IRAK4 degrader (not an inhibitor) [2] | Degrades IRAK4 protein via PROTAC technology [2] | Clinical trials; Hidradenitis Suppurativa, Atopic Dermatitis [2] |
For researchers, the methodologies used to characterize these inhibitors are critical for evaluating and comparing data.
The diagram below illustrates the central role of IRAK4 in innate immunity, which is the basis for its therapeutic targeting.
This pathway shows how IRAK4 acts as a critical signaling node downstream of IL-1 and Toll-like receptors. Inhibiting IRAK4 can thus block the production of multiple pro-inflammatory cytokines involved in various diseases [5] [2].
The search results confirm that Zimlovisertib is described as "highly selective," but detailed kinome-wide selectivity data (e.g., from panels testing hundreds of kinases) is not publicly disclosed. To conduct a deeper comparative analysis:
The following table summarizes the primary efficacy outcomes from a 24-week, Phase 2 study involving 460 patients with moderate to severe active RA and an inadequate response to methotrexate [1] [2].
| Treatment Group | DAS28-CRP Change from Baseline at Week 12 (Mean) | DAS28-CRP Remission Rate at Week 24 | Remarks |
|---|---|---|---|
| Zimlovisertib 400 mg + Tofacitinib 11 mg | -2.65 [1] | 40.8% (estimated from 103 patients) [1] | Statistically significant improvement over tofacitinib monotherapy |
| Tofacitinib 11 mg (Comparator) | -2.30 [1] | 24.0% (estimated from 102 patients) [1] | Active control arm |
| Zimlovisertib 400 mg + Ritlecitinib 100 mg | Not statistically significant vs. tofacitinib [1] | Data not fully specified in results | Combination did not show superior efficacy |
| Zimlovisertib 400 mg (Monotherapy) | Data not fully specified in results | Data not fully specified in results | Included in study design [1] |
| Ritlecitinib 100 mg (Monotherapy) | Data not fully specified in results | Data not fully specified in results | Included in study design [1] |
For a comprehensive understanding, here are the key methodological details of the cited study [1]:
Zimlovisertib is a first-in-class, selective, and reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) [3] [4]. The following diagram illustrates the role of IRAK4 in the inflammatory signaling pathway and the site of action for zimlovisertib.
The Phase 2 trial indicated that the safety profile of the zimlovisertib and tofacitinib combination was generally comparable to that of tofacitinib monotherapy [1] [2].
The table below summarizes quantitative data from key Zimlovisertib clinical trials for your comparison.
| Trial Focus | Study Details | Key Efficacy Findings | Key Pharmacokinetic/Recovery Findings | Safety Findings |
|---|---|---|---|---|
| Rheumatoid Arthritis (Phase 2) [1] | Patients with inadequate response to Methotrexate; Zimlovisertib + Tofacitinib vs. Tofacitinib for 12 weeks. | Zimlovisertib + Tofacitinib showed statistically significant greater improvement in DAS28-CRP (-2.65) vs. Tofacitinib alone (-2.30), P=0.032 [1]. | Not the primary focus of this study. | All treatments well-tolerated. Highest aggregate incidence of TEAEs in Tofacitinib group (58.8%); most were mild [1]. |
| Mass Balance & Bioavailability (Phase 1) [2] [3] | Healthy male participants; single oral 300 mg dose and IV microtracer. | Not the focus of this pharmacokinetic study. | - Absolute oral bioavailability: 17.4% (90% CI: 14.1%, 21.5%) [2] [3].
For researchers designing similar experiments, here are the methodologies from the key studies:
Phase 2 Rheumatoid Arthritis Trial [1]:
Phase 1 Mass Balance and Bioavailability Study [2] [3]:
One study explored nanoparticles to overcome Zimlovisertib's low aqueous solubility (57 μg/mL) and improve targeted delivery [4]. The experimental protocol is summarized below.
Diagram Title: Targeted Nanocarrier Delivery Workflow
Nanocarrier Preparation [4]:
In Vivo Evaluation [4]:
Diagram Title: IRAK4 Signaling and Drug Inhibition
| Treatment Group | Dose | Change in DAS28-CRP at Week 12 (Primary Endpoint) | DAS28-CRP Remission Rate at Week 24 | Incidence of Treatment-Emergent Adverse Events (TEAEs) |
|---|---|---|---|---|
| Zimlovisertib + Tofacitinib | 400 mg + 11 mg | -2.65 (90% CI: -2.84 to -2.46) [1] | 40.1% [2] | 53.4% (55/103 patients) [1] |
| Tofacitinib Monotherapy | 11 mg | -2.30 (90% CI: -2.49 to -2.11) [1] | 24.0% [2] | 58.8% (60/102 patients) [1] |
| Zimlovisertib + Ritlecitinib | 400 mg + 100 mg | -2.35 (90% CI: -2.54 to -2.15) [1] | 31.3% [2] | 53.5% (54/101 patients) [1] |
| Ritlecitinib Monotherapy | 100 mg | -2.21 (90% CI: -2.44 to -1.99) [1] | Not Reported | 49.4% (38/77 patients) [1] |
| Zimlovisertib Monotherapy | 400 mg | -1.82 (90% CI: -2.04 to -1.61) [1] | Not Reported | 53.2% (41/77 patients) [1] |
Key Findings:
To help you interpret the data, here is the detailed methodology of the cited study and the scientific rationale behind the combination.
The data comes from a randomized, phase 2 study designed to evaluate the efficacy and safety of zimlovisertib in combination with other kinase inhibitors [1] [3].
The therapeutic strategy is based on simultaneously targeting two distinct signaling pathways involved in rheumatoid arthritis inflammation. Zimlovisertib and tofacitinib have different mechanisms of action, and their combination aims for a synergistic effect.
The diagram below illustrates the signaling pathways involved and the targets of each drug.
The table below summarizes the safety and efficacy data for Zimlovisertib from key clinical trials.
| Attribute | Phase 1 Mass Balance Study (Single Dose) [1] | Phase 2 RA Study (24 Weeks) [2] | Phase 2 RA Study (Combination Therapy) [2] |
|---|---|---|---|
| Study Details | Healthy male participants; single 300 mg oral dose or 135 µg IV dose. | Patients with moderate-to-severe RA; Zimlovisertib 400 mg monotherapy for 24 weeks. | Patients with moderate-to-severe RA; Zimlovisertib 400 mg + Tofacitinib 11 mg or + Ritlecitinib 100 mg for 24 weeks. |
| Reported Safety Findings | No deaths, serious AEs, severe AEs, or discontinuations due to AEs. No clinically significant lab abnormalities. | Data not explicitly separated from combination therapy in abstract. | Aggregate TEAEs: 53.5% (246/460 patients). Most TEAEs were mild. Severe TEAEs: 2.0% (9 pts). Serious AEs: 10 pts. 1 death (tofacitinib monotherapy arm due to severe COVID-19). |
| Efficacy Findings (Primary Endpoint) | N/A (Pharmacokinetic study) | Not specified in abstract. | Zim + Tofa: superior to Tofa alone in mean CFB in DAS28-CRP at week 12 (-2.65 vs. -2.30; P=0.032). Zim + Rit: similar to Tofa alone (-2.35 vs. -2.30). |
| Key Conclusions | Safe and well-tolerated in single-dose administration in healthy participants. | All treatments were well tolerated. | The combination of Zimlovisertib and Tofacitinib was more effective than Tofacitinib alone, with no evidence of additive or synergistic safety issues. |
The methodologies from the cited trials provide context for the safety and pharmacokinetic data.
14C-labeled Zimlovisertib. In Period B, after a washout, participants received a 300 mg unlabeled oral dose followed by an intravenous (IV) microtracer of 14C-labeled Zimlovisertib.Zimlovisertib is a selective, reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. The diagram below illustrates the signaling pathway it targets.
IRAK4 Pathway and Drug Mechanism - This diagram shows the IL-1R/TLR signaling pathway that Zimlovisertib targets. By inhibiting IRAK4, it blocks downstream production of pro-inflammatory cytokines [3] [4].